N,N-DICYCLOHEXYL-4-({4-[4-(DICYCLOHEXYLAMINO)BENZOYL]PIPERAZINO}CARBONYL)BENZAMIDE
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Overview
Description
N,N-Dicyclohexyl-4-({4-[4-(dicyclohexylamino)benzoyl]piperazino}carbonyl)benzamide is a complex organic compound with the molecular formula C43H60N4O3 It is characterized by its large molecular structure, which includes multiple cyclohexyl groups, benzoyl groups, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicyclohexyl-4-({4-[4-(dicyclohexylamino)benzoyl]piperazino}carbonyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of dicyclohexylamine with benzoyl chloride to form N,N-dicyclohexylbenzamide.
Piperazine Coupling: The benzoyl intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine-benzoyl intermediate.
Final Coupling: The piperazine-benzoyl intermediate is further reacted with another equivalent of dicyclohexylamine and benzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dicyclohexyl-4-({4-[4-(dicyclohexylamino)benzoyl]piperazino}carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperazines.
Scientific Research Applications
N,N-Dicyclohexyl-4-({4-[4-(dicyclohexylamino)benzoyl]piperazino}carbonyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N-Dicyclohexyl-4-({4-[4-(dicyclohexylamino)benzoyl]piperazino}carbonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The piperazine ring and benzoyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dicyclohexylbenzamide: Lacks the piperazine moiety and has different chemical properties.
N,N-Dicyclohexyl-4-aminobenzamide: Contains an amino group instead of the piperazine ring.
N,N-Dicyclohexyl-4-(piperazin-1-yl)benzamide: Similar structure but with variations in the substituents on the piperazine ring.
Uniqueness
N,N-Dicyclohexyl-4-({4-[4-(dicyclohexylamino)benzoyl]piperazino}carbonyl)benzamide is unique due to its combination of cyclohexyl, benzoyl, and piperazine groups. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N,N-dicyclohexyl-4-[4-[4-(dicyclohexylamino)benzoyl]piperazine-1-carbonyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H60N4O3/c48-41(33-21-23-35(24-22-33)43(50)47(38-17-9-3-10-18-38)39-19-11-4-12-20-39)44-29-31-45(32-30-44)42(49)34-25-27-40(28-26-34)46(36-13-5-1-6-14-36)37-15-7-2-8-16-37/h21-28,36-39H,1-20,29-32H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHOUKAHVQXEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(=O)N(C6CCCCC6)C7CCCCC7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H60N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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